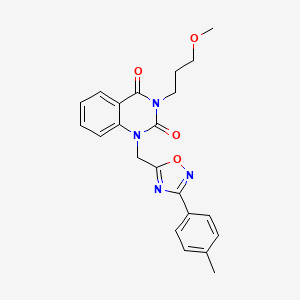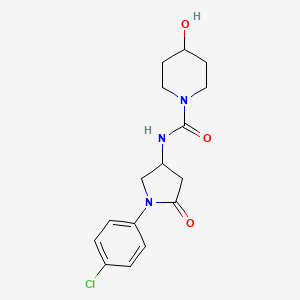![molecular formula C24H24ClN3O2 B2796799 (4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone CAS No. 497060-64-7](/img/structure/B2796799.png)
(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone” is a chemical compound with a molecular weight of 366.49 and a molecular formula of C22H30N4O . It is a type of Others class compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) . This code represents the compound’s molecular structure.Scientific Research Applications
Synthetic Pathways and Derivative Applications
Benzylpiperazine Analogues : Research has focused on the synthesis and applications of benzylpiperazine derivatives, highlighting their significance in developing pharmaceutical compounds. For instance, derivatives of benzylpiperazine are noted for their potential in treating conditions such as depression, psychosis, or anxiety due to their various effects on serotonin receptor-related pathways. The extensive metabolism of these compounds, including CYP3A4-dependent N-dealkylation, produces metabolites with diverse biological activities (S. Caccia, 2007).
Bioactive Heterocyclic Compounds : Heterocyclic compounds, including those with benzylpiperazine structures, are foundational in developing central nervous system (CNS) acting drugs. Their structural diversity allows for a wide range of pharmacological activities, from antidepressant and antipsychotic to analgesic effects (S. Saganuwan, 2017).
Potential Applications in Drug Design and Environmental Remediation
Drug Design : The structural features of benzylpiperazine and its analogues serve as a foundation for rational drug design, aiming at developing compounds with specific bioactivities and reduced side effects. For example, research on benzylpiperazine as a drug of abuse underscores the importance of understanding the neurological impacts and potential therapeutic applications of these compounds (A. Johnstone et al., 2007).
Environmental Remediation : Some derivatives are explored for their role in environmental remediation, particularly in treating organic pollutants in wastewater. This application is crucial for mitigating the environmental impact of pharmaceutical and chemical compounds (Maroof Husain & Q. Husain, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : The compound is predicted to permeate the blood-brain barrier (BBB), suggesting it could have effects in the central nervous system .
- Metabolism and Excretion : Information on the metabolism and excretion of this compound is not available .
The compound’s solubility is moderate, which could impact its bioavailability .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c1-18-16-20(25)9-10-22(18)30-23-21(8-5-11-26-23)24(29)28-14-12-27(13-15-28)17-19-6-3-2-4-7-19/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSABHZIBVKWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)



![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2796723.png)
![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)




![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)

![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)